molecular formula C11H21N3O6 B1666431 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid CAS No. 1257063-35-6

1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid

Cat. No. B1666431
M. Wt: 291.3 g/mol
InChI Key: BODPHGOBXPGJKO-UHFFFAOYSA-N
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Description

1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid is an organic compound. The “α-Amine” in its name indicates that the molecule has an amino functional group at the first carbon atom, “ω-propionic acid” indicates that the molecule has a propionic acid group at the end of the molecule, and “tetraethylene glycol” indicates that the molecule has four ethylene glycol units .


Synthesis Analysis

This compound was synthesized from tetraethylene glycol through a 7-step sequence including esterification, mesylation, azide substitution with subsequent reduction followed by hydrolysis . The reaction conditions were optimized and easy to control . The key advantages of this process are the high yields of products and a new route to synthesize 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid .


Molecular Structure Analysis

The molecular formula of 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid is C11H21N3O6. The InChI code is 1S/C11H21N3O6/c12-14-13-2-4-18-6-8-20-10-9-19-7-5-17-3-1-11(15)16/h1-10H2,(H,15,16).


Chemical Reactions Analysis

The synthesis of 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid involves several chemical reactions, including esterification, mesylation, azide substitution, reduction, and hydrolysis .


Physical And Chemical Properties Analysis

The exact mass of 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid is 291.143. It is soluble in DMSO.

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel synthesis route for 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid was developed from tetraethylene glycol, involving a seven-step sequence including esterification, mesylation, azide substitution, reduction, and hydrolysis. This process offers high yields and a new pathway for synthesizing 1-amino derivatives (Wu, Zong, & Ji, 2016).

Drug Development and Biochemical Applications

  • The synthesis of azido eicosatetraenoic acids and their radioactively labeled analogues provides a foundation for exploring biochemical pathways like eicosanoid biosynthesis. These compounds can act as photo-affinity probes in activity assays, especially with enzymes like 15-lipoxygenases (Romanov et al., 2004).

Biomedical Research

  • The development of 5'-O-ester prodrugs of AZT (zidovudine), a treatment for HIV, involves derivatization at the 5'-O position. This approach aims to enhance drug activity, blood-brain barrier penetration, and pharmacokinetic properties (Parang, Wiebe, & Knaus, 2000).

Spectroscopy and Imaging

  • Azides, like 2'-azido-2'-deoxyuridine, are used as vibrational probes in nucleic acids. They exhibit sensitivity to environmental factors like solvent and temperature, making them valuable in spectroscopic studies (Gai, Fenlon, & Brewer, 2010).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid from tetraethylene glycol presents a new route with high yields . This could open up new possibilities for the use of this compound in various fields of research.

properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O6/c12-14-13-2-4-18-6-8-20-10-9-19-7-5-17-3-1-11(15)16/h1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODPHGOBXPGJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627911
Record name 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-acid

CAS RN

1257063-35-6
Record name 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azido-PEG4-C2-carboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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